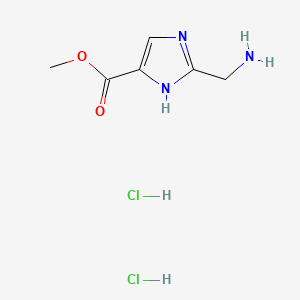

methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride: is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 1H-imidazole-4-carboxylic acid as the starting material.

Amination Reaction: The carboxylic acid group is first converted to an amide using methylamine under controlled conditions.

Reduction Process: The amide group is then reduced to an amine using reducing agents such as LiAlH4 or NaBH4 .

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often synthesized in batches to ensure quality control and consistency.

Purification: The final product is purified using crystallization techniques to remove impurities and obtain a high-purity compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include KMnO4 and H2O2 .

Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.

Substitution: Reagents such as HCl , NaOH , and alkyl halides are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Alkylated and acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, but it generally involves binding to active sites and modulating biological processes .

Comparación Con Compuestos Similares

Imidazole-4-carboxylic acid

Methyl 2-(aminomethyl)imidazole-4-carboxylate

2-(Aminomethyl)pyridine

Uniqueness: Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride stands out due to its specific structural features and reactivity profile , which make it particularly useful in certain applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, highlighting its importance in various scientific and industrial fields

Actividad Biológica

Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride, a compound belonging to the imidazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an imidazole ring, which is known for its role in various biological processes. The imidazole moiety contributes to the compound's ability to interact with biological macromolecules through noncovalent interactions such as hydrogen bonding and coordination bonds, enhancing its potential as a therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Recent studies have shown that compounds containing imidazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, related imidazole derivatives demonstrated half-maximal inhibitory concentration (IC50) values as low as 0.48 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Inhibitors derived from imidazole structures have shown promise in reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .

Antitumor Effects

A systematic study evaluated the antitumor effects of this compound in various cancer models. In vitro assays indicated that the compound significantly reduced cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The mechanism was linked to the induction of apoptosis through reactive oxygen species (ROS) generation and activation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis revealed that modifications on the imidazole ring could enhance biological activity. For example, substituents that increase electron density on the imidazole nitrogen atoms have been shown to improve binding affinity to target proteins involved in tumor growth .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate | 0.48 | MCF-7 |

| II4 (related complex) | 0.86 | MCF-7 |

| II3 (related complex) | 16 | SW480 |

Safety and Toxicity Profile

The safety profile of this compound has been assessed in various studies. Preliminary findings indicate low toxicity levels at therapeutic doses, making it a promising candidate for further clinical development. Long-term studies are necessary to fully understand its safety profile and potential side effects .

Propiedades

IUPAC Name |

methyl 2-(aminomethyl)-1H-imidazole-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-3-8-5(2-7)9-4;;/h3H,2,7H2,1H3,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLILJYNWYZRPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.